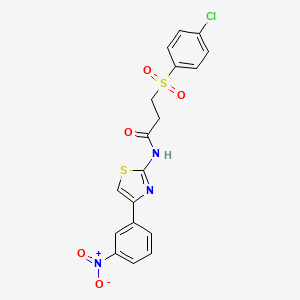

methyl 2-((3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

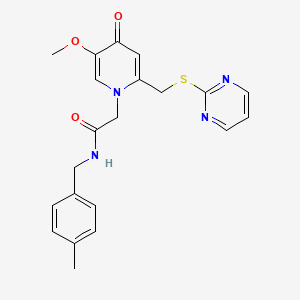

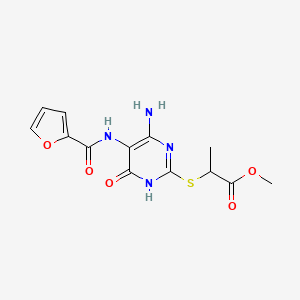

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted ones, are biologically significant and form part of many biomolecules and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, contains a purine core, which is a two-ring structure composed of nitrogen and carbon atoms. It also has a methylthioacetate group attached to the purine ring .Chemical Reactions Analysis

As a purine derivative, this compound could potentially participate in a variety of chemical reactions. The exact reactions would depend on the specific conditions and reagents used .Scientific Research Applications

Organic Synthesis and Material Science

Grignard Reagents and Organic Experimentation : One study discusses an organic experiment design involving the synthesis of a drug intermediate, showcasing the use of Grignard reagents treated with dimethyl oxalate. This highlights the importance of Grignard reactions in synthesizing complex molecules, potentially including derivatives like methyl 2-((3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate for medicinal and research purposes (W. Min, 2015).

Enolate Addition and Carbohydrate Research : The extension of sugar chains through enolate addition to specific organic structures is described, suggesting applications in synthesizing higher-carbon sugars and potentially influencing the study of carbohydrate derivatives and analogs for various scientific purposes (D. Horton & A. Liav, 1972).

Biological and Environmental Applications

Thiol Methylation and Environmental Chemistry : Research into thiol methylation potential in anoxic, low-pH wetland sediments indicates a biological process for dimethylsulfide formation, relevant to understanding sulfur cycles and methylation processes in nature. This could guide studies on methyl transfer reactions and their biological implications, potentially involving compounds with similar structural features (E. Stets, M. Hines, & R. Kiene, 2004).

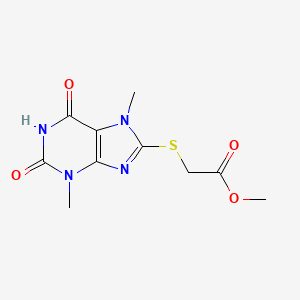

Antitumor Activity of Purine-Based Compounds : The synthesis and evaluation of new purine-based compounds, including those structurally related to the query compound, for their antitumor activity on cancer cell lines, showcase the relevance of methylated purines in medicinal chemistry and cancer research. This underscores the potential for derivatives of methyl 2-((3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate in oncological studies (Haider N. Sultani et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2-(3,7-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4S/c1-13-6-7(14(2)9(17)12-8(6)16)11-10(13)19-4-5(15)18-3/h4H2,1-3H3,(H,12,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWROMNVDLCVKJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1SCC(=O)OC)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-((3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2930713.png)

![2-(4-methylphenyl)-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}ethene-1-sulfonamide](/img/structure/B2930715.png)

![1-(Iodomethyl)-2-oxatricyclo[3.3.1.13,7]decane](/img/structure/B2930719.png)

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2930722.png)

![5-((4-Hydroxypiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2930726.png)

![5-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2930727.png)